9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-butyrate
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Overview
Description
9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-butyrate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids and is used in various medical and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-butyrate involves multiple steps, starting from a suitable steroid precursor. The process typically includes fluorination, hydroxylation, and pyrazole ring formation. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. Advanced techniques like continuous flow reactors and automated synthesis are employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-butyrate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive effects. It is utilized in:
Chemistry: As a model compound for studying steroid chemistry and reaction mechanisms.
Biology: In cell culture studies to investigate the effects of corticosteroids on cell proliferation and differentiation.
Medicine: In preclinical studies to evaluate its therapeutic potential in inflammatory and autoimmune diseases.
Industry: As a reference standard in quality control and analytical testing of corticosteroid formulations.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
- 9-fluoro-11beta,21-dihydroxy-16alpha,17alpha-isopropylidenedioxy-pregna-1,4-diene-3,20-dione
- 9-fluoro-11beta,17alpha,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione
Uniqueness
Compared to similar compounds, 9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-butyrate exhibits unique structural features, such as the pyrazole ring and specific fluorination pattern. These contribute to its distinct pharmacological profile and enhanced stability .
Properties
CAS No. |
72149-73-6 |
---|---|
Molecular Formula |
C26H33FN2O5 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,14,17-trien-8-yl]-2-oxoethyl] butanoate |
InChI |
InChI=1S/C26H33FN2O5/c1-4-5-22(33)34-14-21(32)26-16(13-28-29-26)11-19-18-7-6-15-10-17(30)8-9-23(15,2)25(18,27)20(31)12-24(19,26)3/h8-10,13,16,18-20,29,31H,4-7,11-12,14H2,1-3H3/t16-,18-,19-,20-,23-,24-,25-,26-/m0/s1 |
InChI Key |
RCPNXFSHBYPPMT-QZJGXCQBSA-N |
Isomeric SMILES |
CCCC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)C=NN2 |
Canonical SMILES |
CCCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C=NN2 |
Origin of Product |
United States |
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